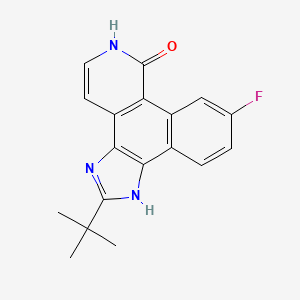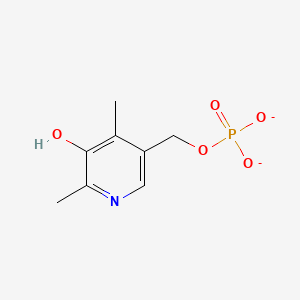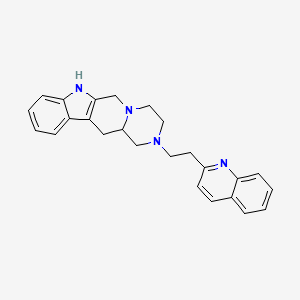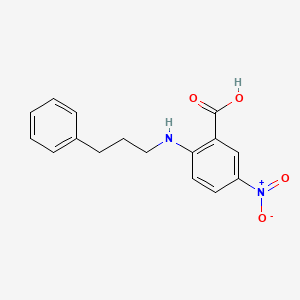
5-Nitro-2-(3-phenylpropylamino)benzoic acid
Descripción general
Descripción
5-Nitro-2-(3-phenylpropylamino)benzoic Acid, also known as NPPB, is a potent Cl⁻ channel blocker . It has been found to have an IC₅₀ value ranging from 100 nM to 100 µM, depending on the channel subtype and assay method . It is also an agonist of G protein-coupled receptor 35 .
Molecular Structure Analysis
The empirical formula of 5-Nitro-2-(3-phenylpropylamino)benzoic acid is C16H16N2O4 . Its molecular weight is 300.31 . The InChI key is WBSMIPAMAXNXFS-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Nitro-2-(3-phenylpropylamino)benzoic acid is known to be a significant chlorine channel blocker . It has been found to enhance LPS-induced macrophages inflammation by promoting the associated p38 mitogen-activated protein kinase after activating G protein-coupled receptor 35 .Physical And Chemical Properties Analysis
5-Nitro-2-(3-phenylpropylamino)benzoic acid is a solid substance . It is soluble in DMSO and warm ethanol .Aplicaciones Científicas De Investigación
Neuroscience: Role in Itch Sensation
Scientific Field
Neuroscience Application Summary: NPPB is identified as a crucial neurotransmitter in the transmission of itch sensation to the brain. Methods of Application:
Pharmacology: Development of Itch Therapeutics
Scientific Field
Pharmacology Application Summary: Small-molecule inhibitors targeting NPPB pathways have been developed to reduce itch in mouse models. Methods of Application:
Cardiology: Understanding Natriuretic Peptides
Scientific Field
Cardiology Application Summary: NPPB is part of the natriuretic peptide system, which plays a role in cardiovascular homeostasis. Methods of Application:
Neuropharmacology: Signal Transduction in Itch
Scientific Field
Neuropharmacology Application Summary: NPPB’s interaction with its receptor NPR1 is essential for the signal transduction of itch stimuli. Methods of Application:
Molecular Genetics: Gene Expression and Sensory Neurons
Scientific Field
Molecular Genetics Application Summary: The expression of NPPB in sensory neurons is crucial for the transmission of itch sensation. Methods of Application:
- Quantitative Data: Genetically engineered mice showed no scratching behavior in response to itch-inducing chemicals .
This analysis provides a detailed look at the diverse applications of NPPB across different scientific fields, highlighting its significant role in the sensation of itch and its potential as a target for therapeutic interventions. The methods and results outlined offer a glimpse into the intricate processes of scientific research and the ongoing efforts to understand and manipulate biological mechanisms for health benefits.
Biochemistry: Enzyme and Protein Interaction Studies
Scientific Field
Biochemistry Application Summary: NPPB is used in in vitro studies to investigate its effects on enzymes, proteins, and other biological molecules. Methods of Application:
Evolutionary Biology: Origin of Natriuretic Peptides
Scientific Field
Evolutionary Biology Application Summary: Research into the evolutionary origins of natriuretic peptides and their receptors. Methods of Application:
- Quantitative Data: Evolutionary analysis suggesting convergent evolution of peptides resembling natriuretic peptides in non-vertebrates .
Molecular Endocrinology: Hormonal Regulation and Effects
Scientific Field
Molecular Endocrinology Application Summary: The natriuretic peptide system, including NPPB, plays a role in hormonal regulation and has various physiological effects. Methods of Application:
These applications demonstrate the versatility of NPPB in scientific research, spanning from biochemical interactions to evolutionary biology and endocrinological effects. The detailed methods and results provide a deeper understanding of NPPB’s role in various biological processes and its potential for therapeutic applications.
Heart Failure Diagnostics: Biomarker of Congestion
Scientific Field
Cardiology Application Summary: NPPB and its N-terminal equivalent (NT-proNPPB) are used as biomarkers for diagnosing acute heart failure, where they indicate the presence of congestion. Methods of Application:
Cardiovascular Disease Progression: Functional Involvement
Scientific Field
Cardiovascular Research Application Summary: NPPB is functionally involved in the progression of various cardiovascular diseases and serves as a marker for developing chamber myocardium. Methods of Application:
- Outcome: Insights into the role of NPPB in cardiovascular development and response to cardiac injury and stress .
Molecular Biology: Super Enhancer Analysis
Scientific Field
Molecular Biology Application Summary: NPPB’s gene expression is controlled by super enhancers, which are studied to understand their role in gene regulation. Methods of Application:
Safety And Hazards
Propiedades
IUPAC Name |
5-nitro-2-(3-phenylpropylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPAMAXNXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147978 | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
CAS RN |
107254-86-4 | |
| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

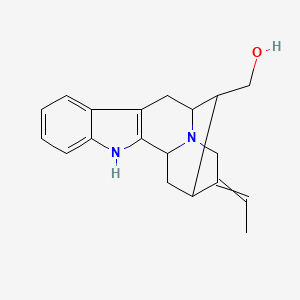
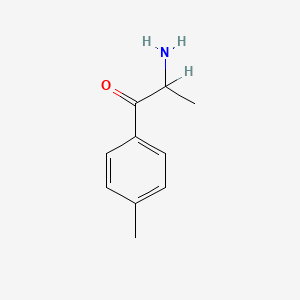
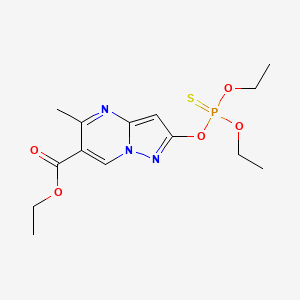
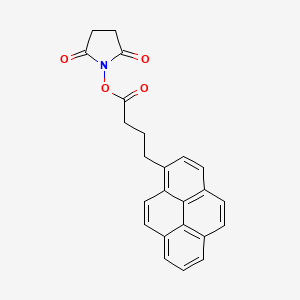
![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
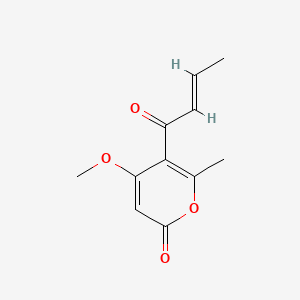
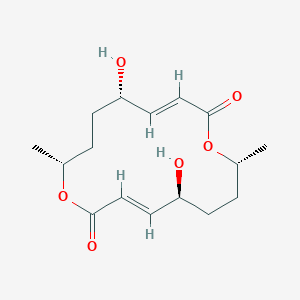
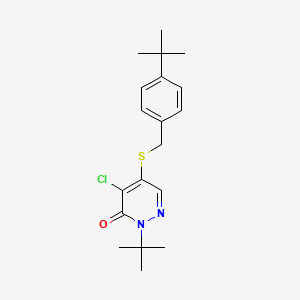
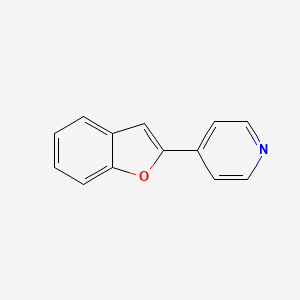
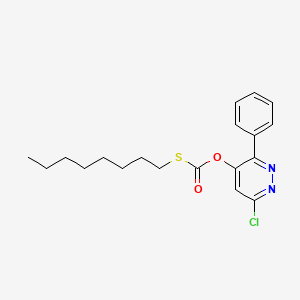
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
